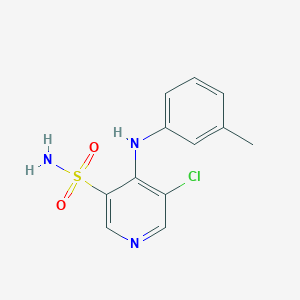
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H13ClN3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pyridine and sulfonamide, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as water or methanol. The reaction mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Methylphenyl)aminopyridine-3-sulfonamide
- 4-(m-Tolylamino)-3-sulfamoylpyridine
- 4-(3-Methylphenyl)amino-3-sulfamoylpyridine
Uniqueness
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H12ClN3O2S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
5-chloro-4-(3-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-3-2-4-9(5-8)16-12-10(13)6-15-7-11(12)19(14,17)18/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Clé InChI |
PFNRDVRTLRSWQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(C=NC=C2S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
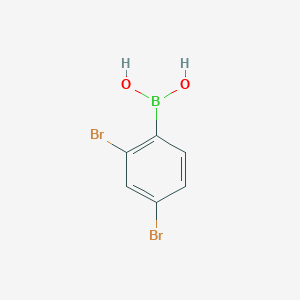
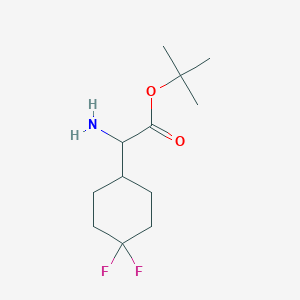
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

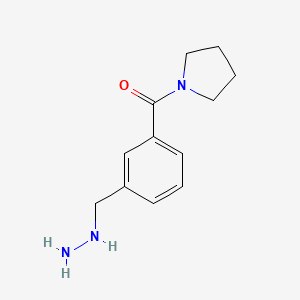


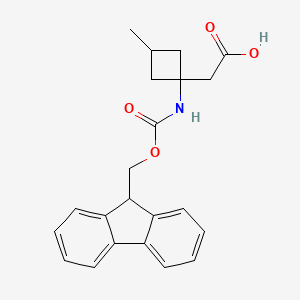

![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)
![Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12943360.png)
![2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)
